REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[NH:7]1[CH:11]=[CH:10][CH:9]=[N:8]1.Cl[C:13]1[S:14][CH:15]=[CH:16][C:17]=1[N+:18]([O-:20])=[O:19]>CN(C=O)C.[Cl-].[Na+].O>[N+:18]([C:17]1[CH:16]=[CH:15][S:14][C:13]=1[N:7]1[CH:11]=[CH:10][CH:9]=[N:8]1)([O-:20])=[O:19] |f:0.1,5.6.7|
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Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
2.56 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC=CC1[N+](=O)[O-]
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Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the solution was placed into a preheated oil bath at 100° C
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Type
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EXTRACTION
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Details
|
extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
chromatographed with 9:1, 4:1, 7:3, 3:2, and 1:1 hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(SC=C1)N1N=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |